![molecular formula C20H15FN4OS2 B2516070 N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide CAS No. 690685-31-5](/img/structure/B2516070.png)
N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H15FN4OS2 and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Molecular docking studies revealed that this compound exhibited binding affinity to the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT .
- Interest in pyrazole analogs with dual COX (cyclooxygenase) and LOX (lipoxygenase) inhibition has grown, as it widens the scope for developing potent anti-inflammatory drugs .
- Molecular simulation studies indicated that compound 13 had a favorable binding pattern in the LmPTR1 pocket (the active site), characterized by lower binding free energy .
- Understanding its reactivity profile provides insights into potential applications in synthetic chemistry .
Anti-Breast Cancer Activity
Dual COX/LOX Inhibition for Anti-Inflammatory Properties
Antipromastigote Activity in Leishmaniasis
Antioxidant and Antimicrobial Properties
Reactivity Toward Nitrogen-Containing Nucleophiles
Medicinal Chemistry and Drug Design
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . For instance, a related compound, a fluorinated pyrazole, was found to have a high binding affinity to the human estrogen alpha receptor (ERα) .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . For instance, a related compound was found to interact with the ERα in a way that was close to 4-OHT, a native ligand .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The properties of similar compounds, such as pyrazole derivatives, have been studied . The impact of these properties on the bioavailability of the compound would depend on various factors, including its chemical structure and the physiological conditions of the body.
Result of Action
It’s known that pyrazole derivatives can have diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, and other activities . For instance, a related compound displayed superior antipromastigote activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS2/c1-12-16-11-17(28-19(16)25(24-12)15-5-3-2-4-6-15)18(26)23-20(27)22-14-9-7-13(21)8-10-14/h2-11H,1H3,(H2,22,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBNJCXLASQLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.